{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamino group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing peptidomimetics or bioactive molecules targeting protease enzymes or G-protein-coupled receptors (GPCRs). The Boc group serves as a temporary protecting group for the amine, enabling selective reactivity during multi-step syntheses .
This suggests its use may have been restricted to niche research applications or supplanted by analogs with improved physicochemical properties.
Properties
IUPAC Name |
2-[3-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-15(8-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSCLJESCFOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135544 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]ethylamino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353953-45-3 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]ethylamino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353953-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]ethylamino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound characterized by a pyrrolidine ring and an acetic acid moiety. This compound, often abbreviated as Boc-ethyl-amino-pyrrolidine-acetic acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 286.19 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, which is crucial in various synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 286.19 g/mol |
| CAS Number | 1354008-31-3 |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
- Antiviral Properties : Some derivatives have shown antiviral activity against various viruses, including SARS-CoV and other coronaviruses. For instance, studies have reported that pyrrolidine derivatives can inhibit viral replication through interaction with viral proteases .
- Antimicrobial Activity : Compounds containing pyrrolidine rings have been evaluated for their antibacterial properties. They have demonstrated effectiveness against several bacterial strains, suggesting potential for development as antimicrobial agents .
- Neuroprotective Effects : Certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds has been explored in preclinical studies .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The compound's structure allows it to bind effectively to target proteins, potentially inhibiting their function and thereby altering cellular pathways.
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in viral replication and bacterial metabolism, leading to their therapeutic effects.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- SARS-CoV Inhibition Study :
- Antibacterial Activity Assessment :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals unique features that may influence their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolidine Carboxylic Acid | Pyrrolidine ring + carboxylic acid | Basic structure without protective groups |
| tert-Butoxycarbonyl-Alanine | Amino acid derivative | Contains amino acid structure, used in peptide synthesis |
| Ethyl-Pyrrolidine Acetic Acid | Similar backbone | Lacks the tert-butoxycarbonyl protection, more reactive |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
Protecting Groups : The substitution of Boc with Fmoc (e.g., in ) alters deprotection conditions (acid-labile Boc vs. base-labile Fmoc), impacting synthetic strategies.
Amino Acid Side Chains: Replacement of the acetic acid moiety with esters (e.g., in ) or benzyl groups (e.g., ) modulates lipophilicity and bioavailability.
Physicochemical Properties and Commercial Viability
Molecular Properties
Notes:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
- Methodological Answer : The synthesis involves Boc (tert-butoxycarbonyl) protection of the ethylamino group, followed by coupling to the pyrrolidine-acetic acid backbone. Key parameters include:
- Reaction Temperature : Maintain 0–5°C during Boc protection to minimize side reactions .
- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for nucleophilic substitution steps due to their inertness and solubility properties .
- Purification : Employ flash chromatography (silica gel, 10–20% ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyrrolidine CH at δ 2.5–3.5 ppm, Boc tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNO: 299.2) .
- IR Spectroscopy : Identify Boc carbonyl stretch (~1680–1720 cm) and acetic acid carboxylate (~1700 cm) .
Q. What conditions are optimal for storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Seal in anhydrous conditions at 2–8°C to prevent hydrolysis of the Boc group .
- pH Stability : Avoid aqueous solutions with pH < 3 (risk of Boc cleavage) or > 8 (carboxylic acid deprotonation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s 3D conformation and biological interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate pyrrolidine ring puckering and Boc group orientation using software like Gaussian or AMBER .
- Docking Studies : Model interactions with enzymes (e.g., proteases) by aligning the acetic acid moiety with catalytic residues (e.g., serine or zinc ions) .
Q. How to resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. isopropyl groups on binding affinity) using radioligand assays .
- Meta-Analysis : Normalize data across studies by adjusting for experimental variables (e.g., cell line variability, assay pH) .
Q. What strategies can enhance the compound’s enzyme inhibition potency?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethylamino group with cyclopropylamine to increase rigidity and binding entropy .
- Prodrug Design : Esterify the acetic acid group to improve membrane permeability, followed by intracellular hydrolysis .
Q. How to incorporate this compound into peptide synthesis protocols?
- Methodological Answer :
- Solid-Phase Synthesis : Use the Boc-protected amine for selective coupling via HOBt/DIC activation in DMF .
- Deprotection : Treat with TFA (20% in DCM) to remove Boc, followed by neutralization for subsequent peptide elongation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
